Mdmb-butinaca

CB1 receptor agonism Calcium mobilization assay Potency ranking

MDMB-BUTINACA (methyl 2-{[1-(4-cyanobutyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate), also known as MDMB-BINACA, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. This compound features a methyl tert-leucinate (MDMB) head group, an indazole core, and a butyl tail, and has emerged as a non-halogenated reference standard for in vitro CB1 receptor activity studies.

Molecular Formula C19H27N3O3
Molecular Weight 345.4 g/mol
Cat. No. B10783399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdmb-butinaca
Molecular FormulaC19H27N3O3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OC)C(C)(C)C
InChIInChI=1S/C19H27N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h8-11,16H,6-7,12H2,1-5H3,(H,20,23)/t16-/m1/s1
InChIKeyYHAWFWPNIXPRDT-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDMB-BUTINACA (MDMB-BINACA): An Indazole-3-Carboxamide Synthetic Cannabinoid Reference Standard for CB1 Receptor Potency Benchmarking


MDMB-BUTINACA (methyl 2-{[1-(4-cyanobutyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate), also known as MDMB-BINACA, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class [1]. This compound features a methyl tert-leucinate (MDMB) head group, an indazole core, and a butyl tail, and has emerged as a non-halogenated reference standard for in vitro CB1 receptor activity studies [1]. First identified in Sweden in May 2023, it represents a continuing trend in the evolution of new psychoactive substances (NPS) and is frequently utilized in forensic toxicology and pharmacological research as a calibration benchmark .

Why Generic Substitution of MDMB-BUTINACA with In-Class Synthetic Cannabinoids Fails in Quantitative Pharmacological Studies


In-class synthetic cannabinoid receptor agonists (SCRAs) exhibit extreme functional divergence despite shared structural motifs, rendering simple substitution in pharmacological studies invalid. Systematic structure-activity relationship (SAR) evaluations demonstrate that within the indazole-3-carboxamide family, variations in core halogenation state, head group identity (tert-leucine methyl ester vs. valinamide), and tail length produce EC50 values spanning three orders of magnitude (5.75 to 3690 nM) [1]. Critically, the non-halogenated MDMB-BUTINACA (EC50 = 8.90 nM) differs from its brominated analog MDMB-5'Br-BUTINACA by 4.8-fold in potency, and from the amide head analog ADB-BUTINACA by 1.3-fold, demonstrating that even single-substituent changes preclude functional interchangeability [1]. For applications requiring precise potency calibration, metabolic pathway reconstruction, or forensic method validation, substitution with any close analog introduces unquantifiable bias.

MDMB-BUTINACA Quantitative Differentiation Evidence: Comparator-Based CB1 Potency, Binding Affinity, and Metabolic Pathway Profiling


CB1 Receptor Activation Potency: MDMB-BUTINACA vs. Halogenated and Amide Analogs (AequoScreen® Calcium Mobilization Assay)

MDMB-BUTINACA exhibits an EC50 of 8.90 nM at the human CB1 receptor in an AequoScreen® calcium mobilization assay, significantly more potent than the reference JWH-018 (EC50 = 20.6 nM, p < 0.01) [1]. Direct comparison to its brominated analog MDMB-5'Br-BUTINACA reveals a 4.8-fold potency reduction (EC50 = 43.0 nM) for the brominated compound, while the 5-fluoro analog MDMB-5'F-BUTINACA (EC50 = 5.75 nM) is 1.5-fold more potent [1]. Compared to the tert-leucinamide head analog ADB-BUTINACA (EC50 = 11.5 nM), MDMB-BUTINACA is 1.3-fold more potent [1].

CB1 receptor agonism Calcium mobilization assay Potency ranking

CB1 Binding Affinity: Indazole Core vs. Indole and 7-Azaindole SCRAs (Competitive Radioligand Binding)

A systematic competitive radioligand binding study of 30 SCRAs demonstrated that the indazole core—the structural scaffold of MDMB-BUTINACA—confers the highest CB1 binding affinity across all evaluated cores, with Ki values ranging from 0.17 to 39 nM [1]. In contrast, indole-derived SCRAs showed Ki values of 0.95–160 nM, and 7-azaindole derivatives exhibited the weakest affinity at 5.4–271 nM [1]. Within the indazole class, compounds bearing tert-leucine methyl ester head groups (such as MDMB-BUTINACA) consistently displayed the greatest affinities, with Ki = 0.17–14 nM [1].

CB1 receptor binding Radioligand binding assay Ki affinity

In Vitro Metabolic Pathway: Ester Hydrolysis as Predominant Biotransformation Route in Human Hepatocytes

Incubation of 4CN-MDMB-BUTINACA (MDMB-BUTINACA bearing a 4-cyanobutyl tail) with primary human hepatocytes (5 μmol/L, 5 h) yielded 12 detectable metabolites, with ester hydrolysis (M1) and ester hydrolysis + dehydrogenation (M2) identified as the most abundant biotransformation products [1]. In contrast, the benzyl analog Benzyl-4CN-BUTINACA produced a distinctly different metabolic profile, with dihydrodiol formation (B1) and decyanation to carboxylic acid (B2) predominating [1]. Notably, decyanation was substantially less prevalent for MDMB-4CN-BUTINACA (1.78% of metabolites) compared to other nitrile-containing SCRAs such as Cumyl-4CN-BUTINACA [1].

Drug metabolism Human hepatocytes LC-QTOF-MS

In Vivo Pharmacokinetics: Rapid Absorption and High Volume of Distribution in Rat Model

A 7-day subacute oral toxicity study in adult male albino rats administered 4F-MDMB-BUTINACA (the 4-fluoro analog) at 1, 5, and 15 mg/kg/day revealed rapid absorption with a plasma half-life (t½) of 2.371 h and an exceptionally high volume of distribution (Vd) of 2272.85 L [1]. Plasma clearance (CL) was determined at 664.241 L/h [1]. While these data are for the 4-fluoro analog, the structural similarity to MDMB-BUTINACA allows class-level inference regarding the pharmacokinetic behavior of the MDMB-indazole scaffold.

Pharmacokinetics Toxicokinetics GC-MS/MS

Comparative CB1 Potency Ranking Across SCRA Structural Classes (GIRK Channel Activation Assay)

A comparative study evaluating CB1 receptor activation via G protein-gated inward rectifier K⁺ (GIRK) channels established the following potency hierarchy: 5-fluoro MDMB-PICA ≈ 4-fluoro MDMB-BUTINACA > AB-FUBINACA ≈ MDMB-4en-PINACA > JWH-018 > AM1220 > XLR-11 > JWH-122 N-(5-chloropentyl) > WIN 55,212-2 ≈ UR-144 > AM1248 [1]. This ranking positions the MDMB-BUTINACA scaffold among the most potent SCRA classes evaluated in this orthogonal functional assay system.

CB1 receptor GIRK channel Potency hierarchy

Forensic Detection Frequency: ADB-BUTINACA and MDMB-4en-PINACA as Predominant Analogs in Human Hair Samples

A comprehensive LC-MS/MS method for simultaneous analysis of 65 synthetic cannabinoids in human hair samples from suspected abusers in eastern China revealed that ADB-BUTINACA and MDMB-4en-PINACA were the most frequently detected substances [1]. MDMB-BUTINACA was not among the most prevalent compounds in this forensic population, suggesting that its market penetration or detection in biological matrices differs from its close analogs. This forensic epidemiological data provides procurement context for method development priorities.

Forensic toxicology LC-MS/MS Hair analysis

MDMB-BUTINACA Application Scenarios: Research and Forensic Use Cases Based on Quantitative Differentiation Evidence


CB1 Receptor Potency Calibration: Use as a Mid-Range Reference Standard in Functional Assays

MDMB-BUTINACA's EC50 of 8.90 nM positions it as an intermediate-potency reference standard for calibrating CB1 functional assays. Its 2.3-fold higher potency than JWH-018 (EC50 = 20.6 nM) and 4.8-fold higher potency than the brominated analog MDMB-5'Br-BUTINACA (EC50 = 43.0 nM) enables dose-response curve normalization across potency ranges spanning two orders of magnitude [1]. This makes MDMB-BUTINACA particularly suitable as a calibration standard in AequoScreen® calcium mobilization assays, β-arrestin recruitment assays, and GIRK channel activation assays requiring a well-characterized non-halogenated indazole SCRA with published inter-laboratory reproducibility data [1].

Forensic Toxicology Method Development: LC-MS/MS Reference Standard for Biological Matrix Detection

The distinct metabolic profile of MDMB-4CN-BUTINACA—characterized by predominant ester hydrolysis (M1) and ester hydrolysis with dehydrogenation (M2)—provides specific urinary markers for forensic confirmation of intake [1]. In contrast to Benzyl-4CN-BUTINACA, which primarily undergoes decyanation and dihydrodiol formation, MDMB derivatives require targeted LC-MS/MS transitions that monitor ester hydrolysis products [1]. Method validation using MDMB-BUTINACA reference standards ensures accurate identification and quantification in forensic casework, with limits of detection typically ranging from 10-15 pg/mg in hair and similar sensitivity thresholds in blood and urine matrices [2].

Structure-Activity Relationship (SAR) Studies: Indazole Core and MDMB Head Group Benchmarking

MDMB-BUTINACA serves as the non-halogenated indazole reference scaffold for systematic SAR investigations of core substitution effects. The 4.8-fold potency reduction observed upon 5-bromination (MDMB-5'Br-BUTINACA vs. MDMB-BUTINACA) demonstrates that bromine substitution at the indazole 5-position substantially impairs CB1 activation for MDMB-bearing SCRAs [1]. This SAR pattern contrasts with amide head SCRAs (AB/ADB series), where bromination does not significantly alter potency [1]. Procurement of MDMB-BUTINACA alongside its halogenated analogs enables controlled exploration of halogen-core interactions with the tert-leucine methyl ester pharmacophore, informing predictive toxicology models for emerging NPS [1].

In Vitro Metabolism Reconstruction: Human Hepatocyte Incubation for Metabolite Identification

Incubation of MDMB-4CN-BUTINACA with primary human hepatocytes (5 μmol/L, 5 h) reliably generates 12 phase I and phase II metabolites, with ester hydrolysis products predominating [1]. This reproducible in vitro metabolism model supports forensic toxicology laboratories in generating reference metabolite spectra for LC-QTOF-MS library building, enabling retrospective identification of MDMB-BUTINACA exposure in authentic biological samples [1]. The low decyanation rate (1.78% of metabolites) distinguishes this compound from other nitrile-containing SCRAs such as Cumyl-4CN-BUTINACA, which exhibit substantially higher cyanide-liberating biotransformation [1].

Technical Documentation Hub

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